molecular formula C17H17ClN2O2S B2911394 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892976-56-6

2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2911394
CAS No.: 892976-56-6
M. Wt: 348.85
InChI Key: FXXXPQAALTUCJJ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-3-carboxamide derivative featuring a 4-chlorobenzamido substituent at position 2 and an N-methyl carboxamide group. The compound’s core structure serves as a precursor for azomethine derivatives and fused heterocyclic systems, which are optimized for enhanced bioactivity .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-19-16(22)14-12-4-2-3-5-13(12)23-17(14)20-15(21)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXXPQAALTUCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoic acid with N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and pain pathways, thereby modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

Modifications at the benzamido position significantly influence biological activity:

  • 4-Chlorobenzamido vs. 4-Bromobenzamido: The brominated analog (CAS: 352705-10-3) shares a similar structure but replaces chlorine with bromine.
  • 4-Methoxyphenyl and 4-Methylphenyl Substituents : Compounds with these groups (e.g., C24H24N2O2S and C24H24N2OS) demonstrate antibacterial and antifungal activities, suggesting that electron-donating substituents (methoxy, methyl) may favor interactions with microbial targets .

Modifications to the Carboxamide Group

  • N-Methyl vs.
  • Sulfonamide and Sulfonyl Groups: Derivatives such as 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 892982-52-4) incorporate sulfonamide moieties, which are known to improve metabolic stability and bioavailability .

Heterocyclic Modifications

  • Azomethine Derivatives: Azomethine analogs (e.g., 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) are synthesized via condensation reactions and exhibit pronounced anticancer and antimycobacterial activities predicted by PASS Online .
  • Pyrimidine-Fused Systems: Cyclization reactions yield 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which show enhanced anti-tyrosinase activity due to increased planarity and π-π stacking interactions .

Comparative Data Tables

Table 2: Pharmacological Activity Trends

Substituent Type Activity Trend Example Compounds
Halogenated (Cl, Br) Predicted anticancer, enhanced lipophilicity Target compound,
Electron-donating (OCH3, CH3) Antibacterial, antifungal
Sulfonamide/sulfonyl Improved metabolic stability
Azomethine Broad-spectrum (anticancer, antimycobacterial)

Biological Activity

The compound 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : Approximately 351.85 g/mol

The compound features a benzo[b]thiophene core , which is characterized by a fused bicyclic structure containing both benzene and thiophene rings. The presence of chlorobenzamide and carboxamide functional groups enhances its chemical reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This inhibition is crucial for reducing inflammation and associated pain conditions such as arthritis.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro screenings have indicated its potential to inhibit various cancer cell lines. The mechanisms of action may involve the modulation of signaling pathways relevant to cancer progression.

Case Studies

  • Inhibition of COX Enzymes :
    • A study demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This suggests its potential use in treating inflammatory diseases .
  • Antitumor Activity :
    • In vitro assays showed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets involved in inflammation and cancer progression. Techniques such as molecular docking simulations have been employed to assess how well the compound binds to target sites compared to known inhibitors.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorophenyl)-4-hydroxy-1-piperidinecarboxylic acidContains piperidine ringAnti-inflammatory
2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideTertiary amine substitutionAnticancer activity
Methyl 5-nitrobenzo[b]thiophene-2-carboxylateNitro group substitutionAntimicrobial properties

The uniqueness of 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups that enhance its biological activity while maintaining structural integrity conducive to further modifications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

  • Methodology : The compound can be synthesized via acylation of the tetrahydrobenzothiophene core with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂). Reaction monitoring via thin-layer chromatography (TLC) and purification using reverse-phase HPLC or methanol recrystallization is advised. Key steps include optimizing stoichiometry (e.g., 1:1 molar ratio of amine to anhydride) and reaction time (typically 12–24 hours) to improve yield .
  • Characterization : Confirmation of structure requires ¹H/¹³C NMR to verify substituent integration (e.g., methyl groups at δ ~2.5 ppm) and LC-HRMS for molecular weight validation (expected [M+H]⁺ ~418.08) .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with acetonitrile-water (70:30) isocratic elution; purity >95% is achievable with optimized retention times (~8–12 minutes) .
  • Structural Confirmation : IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH at ~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive proof via SHELXL refinement .

Advanced Research Questions

Q. What methodologies resolve contradictions in crystallographic data for this compound?

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement, ensuring hydrogen atom placement via SHELXPRO’s riding model. Validate against ORTEP-3 graphical models to detect geometric outliers (e.g., bond angle deviations >5°). Cross-check with WinGX for symmetry validation and data merging .
  • Handling Discrepancies : If hydrogen bonding patterns conflict with expected graph sets (e.g., R₂²(8) vs. C(4)), re-examine intermolecular interactions via Mercury software and compare with Etter’s hydrogen-bonding rules .

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives?

  • Design Principles :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorobenzamido position to assess impact on bioactivity. Synthesize derivatives via condensation with aromatic aldehydes (e.g., ethanol reflux, 6–8 hours) .
  • Activity Profiling : Test cytotoxicity using MTT assays (IC₅₀ values) and antimycobacterial activity via microdilution (MIC against M. tuberculosis H37Rv). Correlate results with logP (XlogP ~4.3) and topological polar surface area (TPSA ~109 Ų) .

Q. Which computational tools predict biological activity for derivatives of this compound?

  • Predictive Modeling :

  • PASS Online : Input SMILES strings to predict activity spectra (e.g., probability scores >0.7 for cytostatic or antitubercular activity). Validate predictions with in vitro assays .
  • ADMET Profiling : Use FAF-Drugs2 to filter derivatives for Lipinski rule compliance (MW <500, H-bond donors ≤5) and toxicity risks (e.g., hepatotoxicity alerts) .

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